Methyl(2,4,6-trifluorophenyl)sulfane
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Overview
Description
Methyl(2,4,6-trifluorophenyl)sulfane is an organic compound with the molecular formula C7H5F3S and a molecular weight of 178.18 g/mol . This compound is primarily used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is known for its unique trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(2,4,6-trifluorophenyl)sulfane can be synthesized through various methods. One common synthetic route involves the reaction of 2,4,6-trifluorophenyl magnesium bromide with dimethyl disulfide under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl(2,4,6-trifluorophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl(2,4,6-trifluorophenyl)sulfane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl(2,4,6-trifluorophenyl)sulfane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl(2,4,5-trifluorophenyl)sulfane: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Methyl(2,4-difluorophenyl)sulfane: Lacks one fluorine atom compared to Methyl(2,4,6-trifluorophenyl)sulfane.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,3,5-trifluoro-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIZHUFQFXYTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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